molecular formula C45H33EuO6 B1175293 CHLORONORBORNADIENETRIPHENYLPHOSPHINERH CAS No. 12278-58-9

CHLORONORBORNADIENETRIPHENYLPHOSPHINERH

Cat. No.: B1175293
CAS No.: 12278-58-9
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Description

The compound "ChloronorbornadienetriphenylphosphineRh" (hypothetical IUPAC name inferred from the query) is presumed to be a rhodium (Rh) coordination complex featuring a norbornadiene ligand, a chloro ligand, and triphenylphosphine (PPh₃) as ancillary ligands. Norbornadiene (a bicyclic diene) is a strained hydrocarbon often used in transition metal chemistry to stabilize metal centers and modulate reactivity . Triphenylphosphine is a classic ligand that enhances electron density at the metal center, influencing catalytic activity and stability. Chloride ligands typically act as leaving groups or counterions in such complexes. Rhodium-phosphine complexes, such as Wilkinson’s catalyst ([RhCl(PPh₃)₃]), are well-known for hydrogenation and hydroformylation applications. However, the inclusion of norbornadiene in the target compound suggests unique steric and electronic properties compared to simpler Rh-PPh₃ systems.

Properties

CAS No.

12278-58-9

Molecular Formula

C45H33EuO6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct evidence for "ChloronorbornadienetriphenylphosphineRh," comparisons are drawn from structurally related phosphine-containing compounds and rhodium complexes in the literature. Key comparisons include:

(Chloromethyl)triphenylphosphonium Chloride (CAS 5293-84-5)

  • Structure : Quaternary phosphonium salt with a chloromethyl group attached to triphenylphosphorus.
  • Applications : Used as a phase-transfer catalyst and alkylating agent in organic synthesis .
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, unlike the Rh complex, which would engage in redox or ligand-exchange processes.
  • Stability : Hygroscopic and moisture-sensitive, requiring anhydrous handling . In contrast, Rh complexes like Wilkinson’s catalyst are air-stable but sensitive to oxygen over time.

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

  • Structure : Aryl-substituted phosphonium salt with dichlorobenzyl and PPh₃ groups.
  • Applications : Employed in Wittig reactions for olefin synthesis .
  • Comparison: The dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the aliphatic chloromethyl analog. Rhodium complexes with aromatic ligands, however, are rare; norbornadiene’s strain and π-bonding would dominate the target compound’s reactivity.

Wilkinson’s Catalyst ([RhCl(PPh₃)₃])

  • Structure : Rhodium(I) center with three PPh₃ ligands and one chloride.
  • Applications : Hydrogenation of alkenes and ketones .
  • Comparison: The absence of norbornadiene in Wilkinson’s catalyst reduces steric hindrance, enabling faster substrate binding. The target compound’s norbornadiene ligand may restrict substrate access but enhance selectivity for strained or cyclic alkenes.

Norbornadiene-Metal Complexes

  • Examples: [Rh(norbornadiene)Cl]₂ (a dimeric Rh complex).
  • Reactivity: Norbornadiene’s strained structure facilitates ligand displacement, making it useful in catalytic cycloadditions.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Key Applications Stability Notes Reference
(Chloromethyl)triphenylphosphonium chloride C₁₉H₁₈Cl₂P Alkylation, phase-transfer catalysis Hygroscopic, moisture-sensitive
(2,4-Dichlorobenzyl)triphenylphosphonium chloride C₂₅H₂₀Cl₃P Wittig reactions Air-stable, crystalline solid
Wilkinson’s Catalyst C₅₄H₄₅ClP₃Rh Hydrogenation, hydroformylation Air-stable, oxygen-sensitive
Hypothetical this compound C₃₄H₃₀ClP₃Rh (estimated) Catalysis (inferred) Likely air-sensitive N/A

Research Findings and Gaps

  • Synthesis: Triphenylphosphonium salts are typically synthesized via alkylation of PPh₃ with chlorinated hydrocarbons . Rhodium complexes with norbornadiene require ligand substitution reactions under inert conditions.
  • Catalytic Performance: Wilkinson’s catalyst achieves turnover numbers (TON) >1,000 in hydrogenation, but bulky ligands (e.g., norbornadiene) may reduce TON while improving selectivity .

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